1-(But-3-yn-1-yl)-4-chlorobenzene

Description

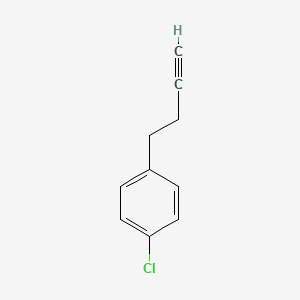

1-(But-3-yn-1-yl)-4-chlorobenzene is an aromatic compound featuring a para-chlorinated benzene ring substituted with a but-3-yn-1-yl group. The but-3-yn-1-yl substituent comprises a four-carbon chain with a terminal triple bond (structure: benzene–CH₂–CH₂–C≡CH). This compound is synthesized via hydromagnesiation of 1,3-enynes under optimized conditions, yielding a product characterized by distinct NMR spectral data .

Properties

IUPAC Name |

1-but-3-ynyl-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFORRSYTFWKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the coupling of 4-chloroiodobenzene with but-3-yn-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-4-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The but-3-yn-1-yl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substituted derivatives with various functional groups.

- Alcohols or ketones from oxidation.

- Alkenes or alkanes from reduction.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₀H₉Cl

SMILES Notation : C1=CC=C(C=C1Cl)C#C

InChIKey : ZKZCPTFQXJYFQW-UHFFFAOYSA-N

This compound features a butynyl group attached to a chlorobenzene ring, which enhances its reactivity due to the presence of the chlorine atom. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Organic Synthesis

1-(But-3-yn-1-yl)-4-chlorobenzene serves as a building block in organic synthesis. It is utilized for:

- Preparation of Complex Molecules : The compound can be transformed into various derivatives that are essential for developing pharmaceuticals and agrochemicals.

- Functionalization Reactions : Its reactive alkyne group allows for further functionalization, enabling the synthesis of more complex organic compounds.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown it can interact with enzymes related to antimicrobial resistance, potentially leading to new therapeutic agents .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains. Its structural features contribute to its efficacy, making it a candidate for further development as an antimicrobial agent .

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in pharmaceuticals and agrochemicals |

| Enzyme Inhibition | Potential inhibitor of enzymes involved in metabolic pathways | Studies indicate interactions with specific enzymes |

| Antimicrobial Activity | Exhibits potential antimicrobial properties against bacteria | Preliminary studies show effectiveness against Bacillus subtilis |

Case Study 1: Enzyme Interaction

In a study focused on enzyme inhibition, this compound was tested for its effects on specific metabolic enzymes. Results indicated that the compound could effectively inhibit enzyme activity, suggesting potential applications in drug development aimed at combating antibiotic resistance.

Case Study 2: Antimicrobial Effectiveness

Another study evaluated the antimicrobial properties of various derivatives of this compound. The results demonstrated significant antibacterial activity against Bacillus subtilis, with an inhibition percentage of approximately 55% at a concentration of 100 µg/ml. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 1-(But-3-yn-1-yl)-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The but-3-yn-1-yl group can participate in various reactions due to the presence of the triple bond, which can undergo addition or reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(but-3-yn-1-yl)-4-chlorobenzene, differing in substituents, electronic properties, or reactivity. A comparative analysis is presented below:

Table 1: Key Properties of this compound and Analogues

Electronic and Steric Effects

- Alkyne vs. Nitro Groups : The alkyne in this compound is electron-rich, enabling cycloaddition reactions (e.g., Huisgen click chemistry). In contrast, 1-chloro-4-nitrobenzene’s nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position and enhancing oxidative stability .

- Halogenated Alkynes : The dichloro compound (C₉H₆Cl₂) exhibits dual reactivity: the alkyne participates in coupling reactions, while the β-chlorine may undergo elimination or nucleophilic substitution .

Physicochemical Properties

- Solubility : The methoxymethyl derivative (C₁₂H₁₄O) likely has improved solubility in polar solvents compared to the parent chloro compound due to the ether group .

- Thermal Stability: Nitro-substituted compounds (e.g., C₆H₄ClNO₂) exhibit higher thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity

1-(But-3-yn-1-yl)-4-chlorobenzene is an organic compound characterized by a butynyl group attached to a chlorobenzene ring. Its molecular formula is C₁₀H₉Cl. The compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesis methods, and interaction studies.

This compound features a linear alkyne bonded to the para position of the chlorobenzene. The presence of the chlorine atom enhances its reactivity, making it a valuable building block in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, suggesting strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to antibacterial effects, preliminary studies have indicated potential antifungal activity against various fungal strains. The compound's mechanism appears to involve disruption of cell membrane integrity, although further research is needed to elucidate specific pathways involved .

Study 1: Interaction with Biological Macromolecules

A series of interaction studies have been conducted to assess how this compound interacts with enzymes and cellular receptors. These studies suggest that the compound may inhibit specific enzymes crucial for bacterial survival, thereby enhancing its antimicrobial efficacy.

Study 2: Anticancer Potential

Recent investigations into the anticancer properties of similar compounds have shown that modifications in the aromatic ring can significantly influence biological activity. For instance, compounds with electron-withdrawing groups like chlorine were found to enhance cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Table 2: Cytotoxicity of Related Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A (Chloro-substituted) | 36 | High |

| Compound B (Non-substituted) | >100 | Low |

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within microbial cells. The compound may inhibit key metabolic pathways or disrupt cellular processes essential for growth and replication .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(But-3-yn-1-yl)-4-chlorobenzene?

- Answer : A key method involves alkynylation reactions such as the Sonogashira coupling , where a halogenated aromatic compound (e.g., 4-chlorobromobenzene) reacts with a terminal alkyne (e.g., but-3-yne) under palladium catalysis. For example, photochemical conditions using cesium carboxylates and ethynylbenziodoxolone (EBX) reagents can achieve efficient coupling, as demonstrated in analogous syntheses . Alternatively, Grignard-like reagents (e.g., allylsamarium bromide) enable one-pot synthesis of structurally similar alkyne derivatives, though optimization for terminal alkynes is required .

- Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent alkyne oxidation.

- Purify via column chromatography (e.g., silica gel with pentane/ethyl acetate) to isolate the product .

Q. How is the structure of this compound confirmed experimentally?

- Answer :

- NMR Spectroscopy : H and C NMR identify the alkyne proton (δ ~2.5–3.5 ppm) and quaternary carbon (δ ~70–90 ppm). Aromatic protons adjacent to the chlorine substituent show deshielding effects .

- X-ray Crystallography : Resolve molecular geometry using SHELX software for refinement, which is widely validated for small-molecule structures .

- IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) .

Advanced Questions

Q. What strategies mitigate alkyne decomposition during reactions involving this compound?

- Answer :

- Stabilization : Add ligands (e.g., triphenylphosphine) to suppress undesired side reactions.

- Low-Temperature Storage : Store at –20°C under argon to reduce oxidative or thermal degradation .

- In Situ Derivatization : Convert the alkyne to a stable intermediate (e.g., silyl-protected alkyne) during multi-step syntheses .

Q. How can computational chemistry predict reactivity in cross-coupling reactions?

- Answer :

- Density Functional Theory (DFT) : Model transition states to assess activation barriers for Sonogashira coupling. For instance, EBX reagents show high electrophilicity at the alkynyl center, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., CH₂Cl₂ vs. THF) on reaction kinetics .

Q. How are regioisomeric by-products analyzed in substitution reactions of this compound?

- Answer :

- Chromatography : Use HPLC with a C18 column to separate isomers. Adjust mobile phase (e.g., acetonitrile/water gradients) for optimal resolution .

- Mass Spectrometry : HRMS (High-Resolution MS) distinguishes isomers via exact mass differences.

- Contradiction Analysis : Compare experimental H NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to identify unexpected products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.